Galloflavin Potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galloflavin Potassium is a novel compound known for its inhibitory effects on lactate dehydrogenase, an enzyme crucial for the glycolytic pathway in cells.

Mecanismo De Acción

- The primary targets of Galloflavin are both the LDH-A and LDH-B isoforms . LDH-A is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), while LDH-B is found in various tissues.

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Galloflavin Potassium interacts with lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway . It inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis . It also significantly attenuates the malignant behavior of SW480 cells in the inflammatory microenvironment and inhibits the migration and invasion capabilities of SW480 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to lactate dehydrogenase, thereby inhibiting its activity . This binding interaction disrupts the glycolytic pathway, leading to a decrease in cell viability . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to block aerobic glycolysis at micromolar concentrations . Over time, this leads to a decrease in cell viability and an increase in cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a maximum dose of 400 mg/kg, this compound did not cause fatal effects

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it interacts with lactate dehydrogenase . By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to a decrease in cell viability .

Subcellular Localization

Given its role as an inhibitor of lactate dehydrogenase, it is likely that this compound is localized in the cytoplasm where glycolysis occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Galloflavin Potassium can be synthesized from gallic acid through a series of chemical reactions. The process typically involves the reaction of gallic acid with potassium hydroxide at low temperatures to form the potassium salt of galloflavin . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Galloflavin Potassium primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Aplicaciones Científicas De Investigación

Galloflavin Potassium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.

Biology: Employed in studies of cellular metabolism and glycolysis, particularly in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Oxamate: Another lactate dehydrogenase inhibitor, but less potent compared to Galloflavin Potassium.

Gossypol: A natural compound that inhibits lactate dehydrogenase but has broader biological effects and higher toxicity.

Uniqueness

This compound is unique due to its high specificity and potency as a lactate dehydrogenase inhibitor. Unlike other inhibitors, it does not compete with the enzyme’s natural substrates, making it a more effective and selective inhibitor. Additionally, its relatively low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further development as an anticancer agent .

Propiedades

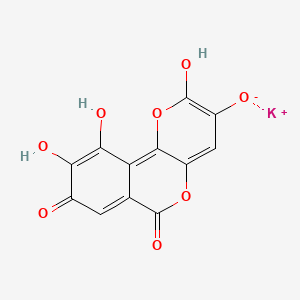

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.